Cas no 101901-56-8 (Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester)
![Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester structure](https://de.kuujia.com/scimg/cas/101901-56-8x500.png)
101901-56-8 structure
Produktname:Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
- Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydrox
- 1H-Cyclobut[e]indene, benzoic acid deriv.
- Benzoicacid, 2-hydroxy-4-methoxy-6-methyl-,2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, [2R-(2a,2ab,4aa,7b,7aa,7bb)]-
- Melleolide C
- Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
- [(2R,2aS,4aR,7R,7aS,7bR)-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate
- 101901-56-8
- CHEMBL1078571
- DTXSID401098733
- CHEBI:175591
-
- Inchi: 1S/C24H32O8/c1-12-6-14(31-5)7-15(26)17(12)20(28)32-16-9-22(4)18-19(27)21(2,3)11-23(18,29)8-13(10-25)24(16,22)30/h6-8,16,18-19,25-27,29-30H,9-11H2,1-5H3/t16-,18-,19-,22-,23+,24+/m1/s1
- InChI-Schlüssel: XXMVVKDVYBWXPQ-QSNWBFGMSA-N
- Lächelt: C(O[C@H]1[C@@]2(O)C(CO)=C[C@@]3(O)[C@@]([H])([C@@]2(C)C1)[C@@H](O)C(C)(C)C3)(=O)C1=C(C)C=C(OC)C=C1O
Berechnete Eigenschaften
- Genaue Masse: 448.20971797g/mol
- Monoisotopenmasse: 448.20971797g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 5
- Komplexität: 810
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 137Ų
- XLogP3: 1.9
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester Verwandte Literatur
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
101901-56-8 (Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester) Verwandte Produkte
- 2411317-92-3(N-[2-[[1-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-5-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide)
- 2287335-15-1(2-Cyanomorpholine-4-sulfonyl fluoride)
- 2320958-69-6(5-(furan-2-yl)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-1,2-oxazole-3-carboxamide)
- 2168728-61-6((2-ethyl-4,6-dimethylpiperidin-3-yl)methanamine)
- 72806-61-2(1-(5-Chloro-2-methylphenyl)-2-thiourea)
- 24206-73-3(2-(Ethylsulfanyl)pyridin-3-ol)
- 496025-85-5(N-(3-chloro-4-fluorophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide)
- 690642-28-5(1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine)
- 2229657-06-9(4-{(tert-butoxy)carbonyl(methyl)amino}pent-2-enoic acid)
- 1858710-53-8(N-(3-hydroxyoxolan-3-yl)methyl-4-methylthiophene-2-carboxamide)
Empfohlene Lieferanten
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge
